molecular formula C16H13NO4 B3338733 Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 102269-47-6

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3338733
CAS No.: 102269-47-6
M. Wt: 283.28 g/mol
InChI Key: BASZITAWPSSUBG-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound features a quinoline core substituted with a furan ring, an ethyl ester group, and a ketone functionality. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the quinoline core. The furan ring is then introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride. The final product is obtained after esterification with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, which may further undergo dehydration to form alkenes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols and alkenes.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes like DNA replication and signal transduction. The compound’s structure allows it to bind to specific receptors, modulating pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a simpler structure lacking the furan ring.

    Ciprofloxacin: A fluoroquinolone antibiotic with a different substitution pattern on the quinoline core.

    Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

The presence of the furan ring in this compound imparts unique electronic and steric properties, enhancing its biological activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-(furan-2-yl)-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-20-16(19)12-9-17-13-8-10(14-4-3-7-21-14)5-6-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZITAWPSSUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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